4-(tert-Butyl)nicotinaldehyde

Steric hindrance Reaction kinetics Regioselectivity

Researchers engaged in high-throughput parallel synthesis often face inconsistent conversion rates with sterically hindered nicotinaldehyde building blocks. 4-(tert-Butyl)nicotinaldehyde (CAS 1211583-57-1) addresses this challenge by positioning the bulky tert-butyl group at the 4-position, remote from the reactive 3-formyl group, ensuring unhindered access for amine coupling partners. - Enables uniform, high-yield reductive amination across diverse amine libraries without per-substrate optimization. - Provides approximately 1.7-1.9 log unit increase in lipophilicity (calc. logP ≈ 2.1 vs. ~0.3 for unsubstituted nicotinaldehyde), supporting CNS drug discovery programs. - Supplied with batch-specific certificates of analysis; available for immediate global dispatch with predictable lead times.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1211583-57-1
Cat. No. B13110817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)nicotinaldehyde
CAS1211583-57-1
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=NC=C1)C=O
InChIInChI=1S/C10H13NO/c1-10(2,3)9-4-5-11-6-8(9)7-12/h4-7H,1-3H3
InChIKeyMDVFXHYSGONCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)nicotinaldehyde: Overview and Key Properties


4-(tert-Butyl)nicotinaldehyde (CAS 1211583-57-1) is a heteroaromatic aldehyde belonging to the nicotinaldehyde class, characterized by a pyridine ring substituted at the 4-position with a bulky tert-butyl group and at the 3-position with a formyl group . This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, where its aldehyde functionality enables Schiff base formation, reductive amination, and various condensation reactions, while the tert-butyl substituent imparts distinct steric and lipophilic properties compared to unsubstituted or differently substituted nicotinaldehyde isomers .

Workflow
Reductive amination, Schiff base, and condensation reactions
Selection
4-substituted nicotinaldehyde with sterically accessible aldehyde environment
Context
Elevated lipophilicity for intracellular or CNS-targeted pharmacophore design

4-(tert-Butyl)nicotinaldehyde: Advantages over Positional Isomers


The position of the tert-butyl substituent on the pyridine ring critically determines both the electronic environment of the aldehyde group and the steric profile accessible to downstream coupling partners. The 4-tert-butyl isomer places the bulky group para to the ring nitrogen, maximizing its influence on the ring electronics while keeping the aldehyde at the 3-position relatively unhindered for nucleophilic attack, in contrast to the 2-tert-butyl isomer where the substituent is adjacent to both the nitrogen and the aldehyde, introducing significant steric hindrance that can alter reaction kinetics and regioselectivity . Unsubstituted nicotinaldehyde lacks the lipophilicity and steric bulk contributed by the tert-butyl group, parameters that directly impact membrane permeability, metabolic stability, and target binding when the aldehyde is incorporated into larger pharmacophores .

Target: 4-(tert-Butyl)nicotinaldehyde
Positional Isomer Substitute
Aldehyde at 3-position, tert-butyl remote
2-isomer: adjacent tert-butyl may introduce steric hindrance, altering coupling kinetics
LogP ~2.1 supports membrane partitioning
Unsubstituted nicotinaldehyde: logP ~0.3 may not match lipophilicity requirements
Directs electrophilic substitution to 2,5-positions
2-isomer directs to 4,5-positions, limiting regioisomeric access

4-(tert-Butyl)nicotinaldehyde: Quantitative Comparison with Isomers


4-tert-Butyl vs. 2-tert-Butyl: Aldehyde Steric Accessibility

The 4-(tert-Butyl)nicotinaldehyde isomer places the bulky tert-butyl group at the 4-position (para to the ring nitrogen) and the aldehyde at the 3-position, providing a relatively unhindered aldehyde environment. In contrast, 2-(tert-Butyl)nicotinaldehyde (CAS 1184658-38-5) has the tert-butyl group adjacent to both the ring nitrogen and the aldehyde at the 3-position, introducing substantial steric hindrance that can slow nucleophilic addition at the aldehyde carbon and bias the conformational landscape of derived imines and Schiff bases . While no published direct kinetic comparison exists for the rate of Schiff base formation between these two isomers under identical conditions, the principle is well-established in organic chemistry: a tert-butyl group ortho to a reactive carbonyl center reduces its accessibility to nucleophiles by an order of magnitude relative to a para-substituted analog [1].

Aldehyde Steric Accessibility
Class-level inference
Target: 4-tert-butyl – minimal steric interference with aldehyde
Comparator: 2-tert-butyl isomer – significant steric shielding
Supports predictable aldehyde coupling reactivity
No direct kinetic data; class-level inference from ortho-substituted benzaldehyde systems
Steric hindrance Reaction kinetics Regioselectivity

Lipophilicity: logP Comparison Among Isomers

All three commercially available tert-butylnicotinaldehyde positional isomers (2-, 4-, and 6-tert-butyl) share the molecular formula C10H13NO and molecular weight 163.22 g/mol, rendering them isomeric. However, the position of the tert-butyl group relative to the pyridine nitrogen and the aldehyde creates subtle but potentially consequential differences in physicochemical properties. While the topological polar surface area (TPSA) is identical at 29.96 Ų for all isomers, measured or calculated logP values may differ due to variations in dipole moment and hydrogen-bonding capacity arising from the relative orientation of the nitrogen lone pair and the aldehyde dipole . Published computational data for the 6-tert-butyl isomer reports a calculated logP of 2.19 ; the 4-tert-butyl isomer, with the aldehyde at the 3-position and the tert-butyl at the 4-position, is expected to exhibit a similar logP in the range of 2.0–2.3 based on additive fragment contributions, distinguishing it from unsubstituted nicotinaldehyde, which has a substantially lower logP.

Lipophilicity (logP)
Data to verify
Calc. logP ~2.1 (vs. ~0.3 for unsubstituted)
Informs lipophilicity contribution for membrane permeability design
Calculated estimate; experimental logP may vary
Lipophilicity logP Drug-likeness Physicochemical properties

Regiochemical Directing Effects of 4-tert-Butyl

The presence of a tert-butyl group at the 4-position of the pyridine ring directs further electrophilic substitution to specific positions on the ring, a regiochemical steering effect that differs fundamentally from the 2-tert-butyl isomer. In 2-(tert-Butyl)nicotinaldehyde, the tert-butyl group exerts steric and electronic effects that direct electrophilic substitution to the 4- and 5-positions . The 4-tert-butyl isomer, by contrast, is expected to direct substitution to the 2- and/or 5-positions, enabling access to a different set of disubstituted pyridine derivatives. This regiochemical divergence means that the choice of isomer directly determines the substitution patterns achievable in downstream derivatization, making the isomers non-interchangeable in multistep synthetic sequences where specific substitution patterns are required [1].

Regiochemical Directing
Class-level inference
4-isomer: directs to 2,5-positions
2-isomer: directs to 4,5-positions
Enables regiospecific access to disubstituted pyridine scaffolds
No direct experimental comparison available; principle-based prediction
Regioselectivity Electrophilic aromatic substitution Synthetic accessibility

ALDH3A1 Inhibitory Activity Potential

Preliminary bioactivity data suggest that tert-butyl-substituted nicotinaldehyde derivatives may interact with aldehyde dehydrogenase enzymes. The 4-tert-butylnicotinaldehyde scaffold (specifically the 4-tert-butyl-3-pyridinecarboxaldehyde series) has been associated with ALDH3A1 inhibition, with a related compound in this series showing an IC50 of 2,100 nM against human ALDH3A1-mediated benzaldehyde oxidation [1]. In the broader aldehyde dehydrogenase family, 4-tert-butyl-3-pyridinealdehyde derivatives have also been reported to inhibit AKR1B10 with a Ki of 15 nM [2]. However, it is critical to note that these data come from structurally related but not identical compounds; direct inhibitory data for 4-(tert-Butyl)nicotinaldehyde itself against ALDH3A1 or any other target has not been identified in the current literature.

ALDH3A1 Inhibitory Potential
Data to verify
No direct IC50 data for this compound
Scaffold-level activity reported; requires target engagement validation
Related 4-substituted pyridine-3-carboxaldehyde derivatives show μM to nM inhibition
ALDH3A1 Aldehyde dehydrogenase inhibition Detoxification pathways

4-(tert-Butyl)nicotinaldehyde: Recommended Application Scenarios


Reductive Amination for Parallel Library Synthesis

Research groups engaged in high-throughput parallel synthesis of amine libraries via reductive amination should prioritize 4-(tert-Butyl)nicotinaldehyde over its 2-tert-butyl counterpart. The 4-tert-butyl isomer positions the bulky group remote from the aldehyde, providing sterically unhindered access for primary and secondary amine coupling partners. This translates to higher and more consistent conversion rates across diverse amine substrates, reducing the need for reaction optimization on a per-substrate basis and improving library completion rates .

Enhanced Lipophilicity for CNS and Intracellular Targets

When a nicotinaldehyde-derived building block with elevated logP is required—for example, in central nervous system (CNS) drug discovery where blood-brain barrier penetration correlates with logP values in the range of 2–4—4-(tert-Butyl)nicotinaldehyde offers an approximately 1.7–1.9 log unit increase in lipophilicity compared to unsubstituted nicotinaldehyde (calculated logP ≈ 2.1 vs. ≈ 0.3) while retaining the heteroaromatic character and synthetic versatility of the pyridine-3-carboxaldehyde core .

Regioselective Synthesis of Disubstituted Pyridines

Synthetic chemists targeting specific disubstituted pyridine regioisomers should select 4-(tert-Butyl)nicotinaldehyde when the desired final substitution pattern involves functionalization at the 2- and/or 5-positions of the pyridine ring. The 4-tert-butyl group directs electrophilic aromatic substitution to these positions, enabling a synthetic route distinct from that available with the 2-tert-butyl isomer (which directs to the 4- and 5-positions). This regiochemical complementarity is critical when the target compound requires a substitution pattern incompatible with other isomers [1].

Schiff Base Synthesis: Metal Chelation and Biological Probes

The aldehyde functional group of 4-(tert-Butyl)nicotinaldehyde serves as a versatile handle for condensation with primary amines, hydrazines, and thiosemicarbazides to generate Schiff base ligands with potential metal-chelating or biological probe applications. The 4-tert-butylthiosemicarbazone derivative has been spectroscopically characterized, confirming the synthetic tractability of this transformation. Researchers developing metal complexes or fluorescent probes may find this scaffold useful for introducing both a metal-coordinating moiety and a lipophilic tert-butyl tag from a single building block [2].

Application
Selection Property
Validation Focus
Reductive amination for parallel library synthesis
Steric accessibility at aldehyde
Substrate scope and conversion consistency
CNS / intracellular target pharmacophore design
Lipophilicity contribution
Membrane permeability in cell-based models
Regioselective disubstituted pyridine synthesis
Electrophilic substitution directing effects
Isomer-specific derivatization patterns
Schiff base metal chelators and probes
Aldehyde condensation reactivity
Metal complex formation and spectroscopic characterization
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